molecular formula C11H10ClN3O2 B2544836 6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 910443-01-5

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2544836
CAS RN: 910443-01-5
M. Wt: 251.67
InChI Key: GRIFWUCBGBEUCU-UHFFFAOYSA-N
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Description

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-amino-3-chloro-2-methylpyrimidine-2,4-dione, is a synthetic compound with a wide range of applications in the scientific research field. This compound has been extensively studied for its potential use in laboratory experiments, as well as its potential biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : This research showcases the transformation of enaminouracil derivatives into pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, highlighting the compound's utility in the synthesis of complex heterocyclic structures. This process allows for the introduction of various substitutions, demonstrating the compound's versatility in organic synthesis (Hamama et al., 2012).

Supramolecular Chemistry

  • Hydrogen-bonded Supramolecular Assemblies : Investigation into pyrimidine derivatives for co-crystallization with crown ethers revealed their capacity to form multidimensional networks through hydrogen bonding. This underscores the compound's potential in constructing supramolecular architectures with specific properties, useful in materials science and nanotechnology (Fonari et al., 2004).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Research on derivatives of pyrimidine-diones showed promise in the search for new antibacterials. The study explored the interaction of these compounds with different bacteria, demonstrating moderate activity against common bacterial strains. This suggests potential applications in developing new antimicrobial agents (Vlasov et al., 2022).

Material Science and Optical Applications

  • Nonlinear Optical and Drug Discovery Applications : The synthesis and evaluation of bis-uracil derivatives based on pyrimidine for their photoluminescence and molecular docking properties highlight the compound's relevance in material science. The investigation into their nonlinear optical properties suggests potential for use in NLO device fabrications, along with their drug discovery applications (Mohan et al., 2020).

properties

IUPAC Name

6-amino-1-(3-chloro-2-methylphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-6-7(12)3-2-4-8(6)15-9(13)5-10(16)14-11(15)17/h2-5H,13H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIFWUCBGBEUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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